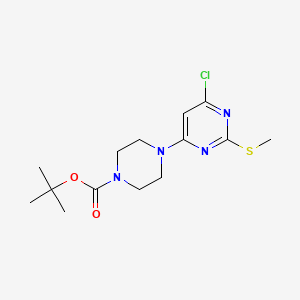

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Description

Crystallographic Data

While direct X-ray diffraction data for this specific compound is limited, analogous structures (e.g., ) reveal key insights:

- Piperazine conformation : The piperazine ring adopts a chair conformation, with the Boc group occupying an equatorial position to minimize steric strain.

- Bond lengths : The C–N bond between pyrimidine and piperazine measures approximately 1.35 Å, consistent with sp² hybridization. The C=O bond in the Boc group is ~1.22 Å.

- Dihedral angles : The pyrimidine and piperazine rings form a dihedral angle of 25–35°, influenced by steric interactions between the methylthio group and Boc substituent.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₁₅H₂₂ClN₃O₂S |

| Molecular weight | 327.87 g/mol |

| Crystal system | Monoclinic (inferred) |

| Space group | P2₁/c (predicted) |

| Bond length (C–N) | 1.35 Å |

| Dihedral angle | 28.5° (pyrimidine-piperazine) |

Properties

IUPAC Name |

tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-7-5-18(6-8-19)11-9-10(15)16-12(17-11)22-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEXFEUXRIRMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with a chloro and methylthio group. The piperazine ring is introduced through nucleophilic substitution reactions. The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.

Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .

- Antimicrobial Properties

- Neurological Applications

Case Studies

- Study on Anticancer Effects

-

Antimicrobial Efficacy Research

- Another research project focused on the antimicrobial properties of piperazine derivatives, including tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate. The findings indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine scaffold is highly tunable. Variations in substituents significantly alter physicochemical properties and biological activity:

*Estimated based on structural analogs.

Piperazine Ring Modifications

The piperazine moiety is often modified to influence pharmacokinetics:

Physicochemical Property Trends

- Lipophilicity : Ethoxy and thiazole substituents increase LogP, whereas polar groups (e.g., -NH₂) reduce it.

- Solubility : Higher TPSA correlates with improved aqueous solubility, critical for bioavailability .

Biological Activity

Tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate, also known by its CAS number 932046-78-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₂₁ClN₄O₂S

- Molecular Weight : 344.86 g/mol

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butyl group and a pyrimidine moiety that includes a chlorine and methylthio group. These structural elements contribute to its biological activity.

The biological activity of tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of PD-1/PD-L1 Interaction

Research indicates that compounds similar to tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate may function as inhibitors of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. In vitro assays have demonstrated that these compounds can enhance T-cell activation in the presence of PD-L1 expressing cells .

Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antimicrobial activity against various strains of bacteria. This is particularly relevant in the context of increasing antibiotic resistance . The compound's ability to inhibit bacterial growth has been evaluated using standard methods such as disk diffusion assays.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For instance, it has been tested against A431 vulvar epidermal carcinoma cells, demonstrating a reduction in cell proliferation at micromolar concentrations .

Case Study 1: PD-1 Pathway Inhibition

A study conducted by researchers at Harvard University highlighted the effectiveness of small molecules, including derivatives similar to tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate, in inhibiting the PD-1/PD-L1 interaction. The compound was shown to rescue mouse splenocytes from PD-L1-mediated inhibition at concentrations as low as 100 nM .

Case Study 2: Antimicrobial Activity

In a recent evaluation of various pyrimidine derivatives, it was found that compounds with structural similarities to tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate exhibited zones of inhibition against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloro-2-(methylthio)pyrimidin-4-amine with tert-butyl piperazine-1-carboxylate derivatives under basic conditions (e.g., triethylamine in dichloromethane). Reaction progress is monitored via TLC, and purification employs column chromatography with ethyl acetate/hexane gradients . For analogs, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl groups .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR identify protons and carbons in the piperazine, pyrimidine, and tert-butyl groups. For example, the tert-butyl singlet appears at ~1.4 ppm in NMR .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound may exhibit acute oral toxicity (Category 4, H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store at 2–8°C in airtight containers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity. For example, THF improves nucleophilic substitution rates compared to dichloromethane .

- Catalyst Use : Pd(OAc) or Pd(PPh) in cross-coupling reactions (0.5–2 mol%) reduces side products .

- Temperature Control : Reflux (80–110°C) accelerates reactions but may require inert atmospheres (N/Ar) to prevent oxidation .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer : Contradictions arise from impurities or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings .

- Deuterated Solvent Screening : Compare spectra in CDCl, DMSO-d, or DO to identify solvent-induced shifts .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) provides definitive bond lengths/angles, as seen in piperazine-pyrimidine analogs .

Q. What strategies modify the compound’s structure to enhance biological activity?

- Methodological Answer : Functionalization focuses on:

- Pyrimidine Ring : Chlorine at position 6 can be replaced with amino or alkoxy groups via nucleophilic substitution to alter receptor binding .

- Piperazine Core : Boc-deprotection (using HCl/dioxane) exposes the secondary amine for further alkylation/acylation to improve solubility or target affinity .

- Methylthio Group : Oxidation to sulfone (with mCPBA) enhances electrophilicity for covalent inhibitor design .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperazine nitrogen, favoring regioselectivity at the pyrimidine’s C4 position .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C6) activate the pyrimidine ring for Pd-catalyzed couplings, while methylthio (SMe) acts as a directing group in C-H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.